Cas no 899952-78-4 (N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide)

N-(2H-1,3-Benzodioxol-5-yl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide is a synthetic benzamide derivative featuring a benzodioxole and a 1,1-dioxothiazinane moiety. This compound exhibits potential as a bioactive intermediate in medicinal chemistry, particularly in the development of CNS-targeting agents due to its structural resemblance to pharmacologically active scaffolds. The 1,1-dioxothiazinane group enhances metabolic stability, while the benzodioxole fragment may contribute to improved blood-brain barrier permeability. Its well-defined heterocyclic architecture offers versatility for further derivatization, making it a valuable candidate for structure-activity relationship studies in drug discovery. The compound's purity and synthetic reproducibility are critical for consistent pharmacological evaluation.
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide structure
899952-78-4 structure
商品名:N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
CAS番号:899952-78-4
MF:C18H18N2O5S
メガワット:374.410923480988
CID:5489833
PubChem ID:7685633

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(1,3-benzodioxol-5-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide
    • AKOS024466122
    • 899952-78-4
    • VU0498367-1
    • N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
    • N-(benzo[d][1,3]dioxol-5-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
    • F2781-0040
    • インチ: 1S/C18H18N2O5S/c21-18(19-14-5-8-16-17(11-14)25-12-24-16)13-3-6-15(7-4-13)20-9-1-2-10-26(20,22)23/h3-8,11H,1-2,9-10,12H2,(H,19,21)
    • InChIKey: PFSITYQUGPJSSN-UHFFFAOYSA-N
    • ほほえんだ: S1(CCCCN1C1C=CC(C(NC2C=CC3=C(C=2)OCO3)=O)=CC=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 374.09364285g/mol
  • どういたいしつりょう: 374.09364285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 612
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2781-0040-25mg
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-78-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2781-0040-30mg
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-78-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2781-0040-5μmol
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-78-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2781-0040-40mg
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-78-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2781-0040-2mg
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-78-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2781-0040-20μmol
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-78-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2781-0040-10μmol
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-78-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2781-0040-5mg
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-78-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2781-0040-15mg
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-78-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2781-0040-75mg
N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
899952-78-4 90%+
75mg
$208.0 2023-05-16

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide 関連文献

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamideに関する追加情報

Professional Introduction to N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS No. 899952-78-4)

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its CAS number 899952-78-4, represents a novel class of molecules with potential applications in pharmaceutical development and therapeutic interventions. The unique structural features of this molecule, particularly its benzodioxole and thiazineanone moieties, make it a subject of intense study for its pharmacological properties and mechanisms of action.

The benzodioxole moiety, also known as an oxygenated phenanthrene derivative, is well-documented for its presence in various bioactive natural products and synthetic drugs. Its structural framework contributes to the compound's ability to interact with biological targets, making it a valuable scaffold for drug design. In contrast, the thiazineanone component introduces additional functional groups that enhance the molecule's complexity and versatility. This combination of structural elements suggests that N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide may exhibit a range of biological activities that are not typically observed with simpler organic compounds.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies using these methodologies have indicated that N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide may possess inhibitory properties against certain enzymes and receptors involved in inflammatory pathways. This finding aligns with the growing interest in developing novel anti-inflammatory agents that target specific molecular pathways without causing systemic side effects.

In vitro experiments have further elucidated the pharmacological profile of this compound. Initial screening assays have demonstrated its potential to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the production of pro-inflammatory mediators. The presence of both benzodioxole and thiazineanone moieties appears to synergize to enhance the compound's inhibitory effects on these enzymes. Additionally, preliminary toxicity studies have shown that N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide exhibits low cytotoxicity at therapeutic concentrations, suggesting its potential for safe clinical application.

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the benzodioxole intermediate through a series of oxidation and cyclization reactions. This intermediate is then coupled with the thiazineanone moiety via a condensation reaction to form the final product. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve the efficiency and selectivity of these transformations.

The structural complexity of N-(2H-1,3-benzodioxol-5-yli)benzamide necessitates rigorous analytical characterization to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to elucidate its molecular structure. These analytical methods provide detailed information about the connectivity of atoms within the molecule and help to rule out any impurities or degradation products that may arise during synthesis or storage.

The potential therapeutic applications of N-(2H--13-benzo--d--oxol--5--yli)benzamide are currently under investigation in several preclinical studies. Researchers are exploring its efficacy in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit key enzymes involved in inflammation makes it a promising candidate for developing new treatments that target these conditions more effectively than existing therapies. Additionally, its potential role in modulating immune responses has sparked interest in its application for autoimmune diseases.

The development of novel drug candidates like N-(21--13-bezo--d--oxol--5--yli)benzamide relies heavily on collaboration between chemists, biologists, and pharmacologists. Interdisciplinary approaches are essential for understanding the complex interactions between molecules and biological systems. By integrating knowledge from various scientific disciplines, researchers can optimize the pharmacological properties of new compounds and accelerate their transition from laboratory research to clinical use.

The future prospects for N-(-13-bezo--d--oxol--5-yli)b enzamide appear promising given its unique structural features and potential therapeutic benefits. As research continues to uncover new insights into its pharmacological properties, this compound may emerge as a valuable tool for addressing various diseases associated with inflammation and immune dysregulation. The ongoing development efforts underscore the importance of innovative chemical research in advancing medical treatments and improving patient outcomes.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD